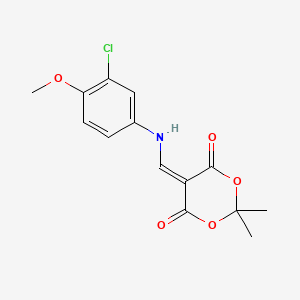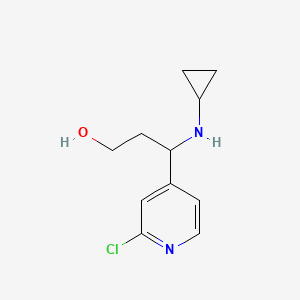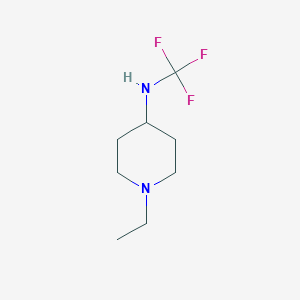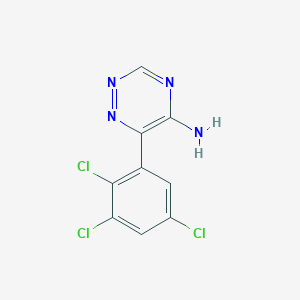
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of three nitrogen atoms in the ring and a 2,3,5-trichlorophenyl group attached to the 6th position of the triazine ring. Triazines are known for their wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science .
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- can be achieved through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . This reaction typically requires specific reaction conditions, such as the presence of a suitable solvent and a catalyst. Industrial production methods may involve the use of microwave-assisted synthesis, solid-phase synthesis, or metal-based catalysis to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions . Common reagents used in these reactions include amines, phenols, and halides. For example, the compound can react with phenol to form 2,4,6-Tris(phenoxy)-1,3,5-triazine . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of various biologically active molecules . In biology and medicine, triazine derivatives have been identified as potential antifungal, anticancer, antiviral, and antitumor agents . Additionally, the compound is used in the development of materials with specific electronic properties, such as photocatalysts and heterogeneous catalysts .
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in various biochemical reactions . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- can be compared with other triazine derivatives, such as 1,3,5-triazine and 1,2,3-triazine . While all these compounds share a common triazine ring structure, they differ in the positions of the nitrogen atoms and the substituents attached to the ring. This compound is unique due to the presence of the 2,3,5-trichlorophenyl group, which imparts specific chemical and biological properties . Similar compounds include 2,4,6-tris(phenoxy)-1,3,5-triazine and 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine .
Eigenschaften
CAS-Nummer |
227604-18-4 |
|---|---|
Molekularformel |
C9H5Cl3N4 |
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C9H5Cl3N4/c10-4-1-5(7(12)6(11)2-4)8-9(13)14-3-15-16-8/h1-3H,(H2,13,14,15) |
InChI-Schlüssel |
GQAGSZGQRVMXTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=C(N=CN=N2)N)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


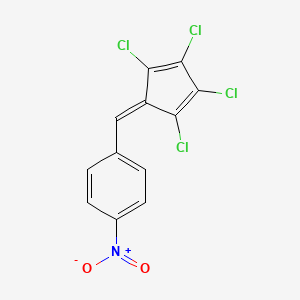
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)

![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)


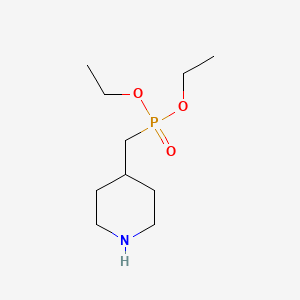
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)
